molecular formula C₃₃H₂₉NO₃ B1140218 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester CAS No. 1219402-15-9

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

Cat. No.: B1140218
CAS No.: 1219402-15-9
M. Wt: 487.59
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Description

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a proline derivative with a benzyl ester group and a phenylfluorenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the proline derivative: This involves the modification of proline to introduce the 3,3-dimethyl and 4-oxo groups.

    Attachment of the phenylfluorenyl group:

    Esterification: The final step involves the esterification of the modified proline derivative with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the oxo group or other functional groups within the molecule.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to alcohols or amines.

Scientific Research Applications

Organic Chemistry

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester serves as a building block in the synthesis of more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms and develop new synthetic pathways.

Biological Studies

The compound is a candidate for studying protein-ligand interactions and enzyme inhibition due to its ability to interact with specific molecular targets. The phenylfluorenyl moiety may bind to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues, modulating enzyme or receptor activity.

Material Science

In the development of new materials, this compound is utilized as an intermediate in the synthesis of specialty chemicals . Its unique properties can be harnessed to create novel materials with desired characteristics for various applications.

Case Studies and Research Findings

While specific case studies were not detailed in the provided search results, ongoing research frequently explores the compound's applications in drug development and material science. Researchers investigate its potential as a therapeutic agent due to its ability to modulate biological pathways effectively.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The phenylfluorenyl moiety may play a role in binding to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.

    3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Ethyl Ester: Similar structure but with an ethyl ester group.

Uniqueness

The uniqueness of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group may provide distinct steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.

Biological Activity

3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a proline derivative with a benzyl ester group and a phenylfluorenyl moiety. Its molecular formula is C33H29NO3C_{33}H_{29}NO_3 with a molecular weight of approximately 487.59 g/mol. The presence of the phenylfluorenyl group is particularly noteworthy as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylfluorenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the proline derivative can engage with active sites or catalytic residues. This dual interaction mechanism suggests that the compound could modulate enzyme activities or receptor functions, leading to various biological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that proline derivatives can act as enzyme inhibitors. Specifically, the compound may inhibit proteolytic enzymes or other target enzymes involved in metabolic pathways. This inhibition could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.

Protein-Ligand Interactions

The structural features of this compound make it a candidate for studying protein-ligand interactions. Its ability to fit into enzyme active sites suggests potential applications in drug design, particularly for developing inhibitors against specific targets.

Case Studies

  • Anticancer Activity : A study evaluated the effects of proline derivatives on cancer cell lines, demonstrating that certain structural modifications could enhance cytotoxicity against specific tumor types. The incorporation of the phenylfluorenyl moiety may contribute to increased potency by enhancing cellular uptake or improving binding affinity to cancer-related targets.
  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound showed promise in protecting neuronal cells from oxidative damage. This suggests potential therapeutic applications in treating neurodegenerative diseases.

Data Table: Biological Activities

Biological ActivityObservationsReferences
AntioxidantNeutralizes free radicals; reduces oxidative stress
Enzyme InhibitionInhibits proteolytic enzymes
Protein-Ligand InteractionsBinds to hydrophobic pockets in proteins
AnticancerEnhanced cytotoxicity against cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Properties

IUPAC Name

benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNSYUNGRCXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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